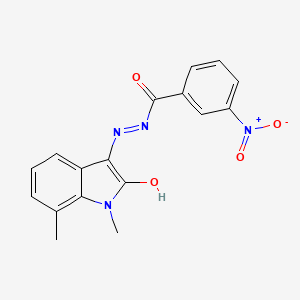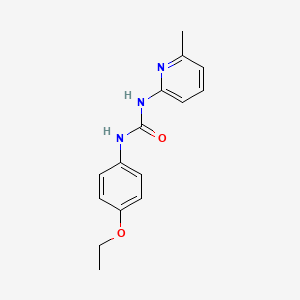
2-amino-6-isobutyl-4-(2-methoxyphenyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-isobutyl-4-(2-methoxyphenyl)nicotinonitrile (known as A-85380) is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR). This chemical compound has been widely studied for its potential use in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
Mecanismo De Acción
A-85380 acts as an agonist for the α4β2 2-amino-6-isobutyl-4-(2-methoxyphenyl)nicotinonitrile, which is widely expressed in the brain and plays a key role in cognitive function, motor function, and addiction. Activation of the α4β2 2-amino-6-isobutyl-4-(2-methoxyphenyl)nicotinonitrile by A-85380 leads to the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, which are involved in the regulation of neuronal activity and behavior.
Biochemical and Physiological Effects:
A-85380 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the reduction of inflammation and oxidative stress. These effects are thought to underlie the therapeutic potential of A-85380 in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using A-85380 in lab experiments is its high selectivity and potency for the α4β2 2-amino-6-isobutyl-4-(2-methoxyphenyl)nicotinonitrile, which allows for precise modulation of neuronal activity. However, the main limitation of using A-85380 is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on A-85380, including the development of more potent and selective analogs, the optimization of pharmacokinetic properties, and the evaluation of its therapeutic potential in clinical trials. Additionally, the role of the α4β2 2-amino-6-isobutyl-4-(2-methoxyphenyl)nicotinonitrile in various neurological and psychiatric disorders needs to be further elucidated to fully understand the therapeutic potential of A-85380.
Métodos De Síntesis
The synthesis of A-85380 involves several steps, including the reaction of 2-methoxybenzaldehyde with isobutylamine to form the corresponding imine, which is then reduced with sodium borohydride to give 2-amino-6-isobutyl-4-(2-methoxyphenyl)pyridine. This intermediate is then reacted with cyanogen bromide to form the nitrile derivative, which is subsequently reduced with lithium aluminum hydride to yield A-85380.
Aplicaciones Científicas De Investigación
A-85380 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In Alzheimer's disease, A-85380 has been shown to improve cognitive function and reduce amyloid-beta levels in animal models. In Parkinson's disease, A-85380 has been shown to improve motor function and reduce dopaminergic neuron loss in animal models. In schizophrenia, A-85380 has been shown to improve cognitive function and reduce positive symptoms in animal models. In addiction, A-85380 has been shown to reduce nicotine self-administration in animal models.
Propiedades
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11(2)8-12-9-14(15(10-18)17(19)20-12)13-6-4-5-7-16(13)21-3/h4-7,9,11H,8H2,1-3H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWFWFBFEXFSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(2-methoxyphenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amine](/img/structure/B5685236.png)

![N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5685240.png)
![ethyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5685256.png)

![1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5685265.png)
![(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide](/img/structure/B5685273.png)



![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685327.png)